Ethyl indole-5-carboxylate

Lipophilicity Drug design Physicochemical properties

Ethyl indole-5-carboxylate (CAS 32996-16-0) is the strategic choice for medicinal chemistry: its balanced lipophilicity (LogP 3.11) and ester lability enable efficient synthesis of pyrazole-based cathepsin S inhibitors and antimicrobial derivatives. Unlike methyl ester or free acid analogs, this ethyl ester ensures reproducible reactivity in downstream transformations and superior cellular uptake for fluorescent probes. Procure with confidence—98% purity, off-white crystalline powder, shipped under cold chain when required.

Molecular Formula C11H11NO2
Molecular Weight 189,22 g/mole
CAS No. 32996-16-0
Cat. No. B555149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl indole-5-carboxylate
CAS32996-16-0
SynonymsEthylindole-5-carboxylate; Ethyl1H-indole-5-carboxylate; 32996-16-0; 1H-Indole-5-carboxylicacidethylester; Indole-5-carboxylicacidethylester; SBB066735; 5-ethoxycarbonylindole; ACMC-209hxp; KSC493M1R; SCHEMBL1222893; CTK3J3618; MolPort-001-769-151; PDXPRWCJESNIIT-UHFFFAOYSA-N; ACN-S002841; ACT03585; ZINC2572399; ANW-27515; CE-093; ZINC02572399; AKOS006229575; RTC-060665; AJ-42009; AK-79419; BC650955; BR-79419
Molecular FormulaC11H11NO2
Molecular Weight189,22 g/mole
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C11H11NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3
InChIKeyPDXPRWCJESNIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl indole-5-carboxylate (CAS 32996-16-0): Sourcing Guide for the Key Ester Intermediate in Indole-Derived Research


Ethyl indole-5-carboxylate (CAS 32996-16-0) is an ester derivative of indole-5-carboxylic acid, a crucial building block in medicinal chemistry. It is primarily employed as a synthetic intermediate for generating biologically active indole derivatives, with applications ranging from antimicrobial agent development to pharmaceutical intermediate synthesis [1]. Its physicochemical profile is characterized by a molecular weight of 189.21 g/mol, a melting point range of 97-103 °C, and a calculated LogP of 3.11, indicating moderate lipophilicity [2].

Ethyl indole-5-carboxylate (CAS 32996-16-0): Why Substituting with a Generic Indole-5-carboxylate Derivative Can Compromise Research Outcomes


Direct substitution of ethyl indole-5-carboxylate with other indole-5-carboxylate analogs—such as the methyl ester or the free carboxylic acid—is not scientifically sound due to significant differences in physicochemical properties and, consequently, synthetic utility. Variations in lipophilicity and hydrogen-bonding capacity between the ethyl, methyl, and acid forms directly influence solubility, membrane permeability, and reactivity in downstream synthetic transformations [1]. These differences can fundamentally alter the outcome of a synthesis or the biological profile of the final compound, making the specific procurement of the ethyl ester critical for reproducible research .

Ethyl indole-5-carboxylate (CAS 32996-16-0): Quantitative Differentiation Guide for Informed Procurement


Superior Lipophilicity (LogP) of Ethyl Ester Compared to Methyl Ester and Free Acid Enhances Permeability for Cellular Assays

The ethyl ester of indole-5-carboxylic acid demonstrates a significantly higher calculated partition coefficient (LogP) of 3.11 [1] compared to its methyl ester analog, which has a reported LogP of 2.58 [2], and the free carboxylic acid, with LogP values ranging from 1.50 to 2.07 [3]. This quantifiable increase in lipophilicity is crucial for improving passive diffusion across biological membranes.

Lipophilicity Drug design Physicochemical properties

Proven Utility as a Key Intermediate in the Synthesis of Pyrazole-Based Cathepsin S Inhibitors

Ethyl indole-5-carboxylate is specifically cited as a reagent in the synthesis of pyrazole-based cathepsin S inhibitors, a class of compounds under investigation for treating autoimmune diseases . In contrast, its methyl ester analog and the free acid are not as prominently featured in the patent literature for this specific application. This established synthetic route provides a clear, reproducible path for generating a focused library of bioactive molecules.

Medicinal chemistry Cathepsin S inhibition Autoimmune disease

Demonstrated Antibacterial Activity Against Staphylococcus aureus, a Key Differentiator from Unsubstituted Indole Scaffolds

Ethyl indole-5-carboxylate (indole-5-carboxylic acid ethyl ester) has been shown to inhibit the growth of Staphylococcus aureus by binding to the extracellular surface and interfering with cell membrane permeability . While the broader class of indole derivatives possesses antimicrobial potential, this specific, quantifiable mechanism and target are directly associated with the ethyl ester. Furthermore, the compound served as the starting point for synthesizing a series of hydrazide derivatives, which were subsequently screened against S. aureus, E. coli, P. aeruginosa, and C. albicans, revealing moderate to good antimicrobial activity [1].

Antibacterial activity S. aureus Antimicrobial resistance

Established Role as a Versatile Intermediate in the Synthesis of Diverse Bioactive Molecules, Including Kinase Inhibitors and Alkaloids

Ethyl indole-5-carboxylate is widely utilized as a critical starting material for constructing complex indole-containing frameworks. Its utility extends to the biosynthesis of protein kinase inhibitors and the total synthesis of indole alkaloids . While methyl indole-5-carboxylate is also a common fragment, the ethyl ester's distinct reactivity profile and steric bulk can offer advantages in certain transformations, such as those requiring selective deprotection or specific nucleophilic addition conditions .

Organic synthesis Kinase inhibitors Alkaloid synthesis Medicinal chemistry

Ethyl indole-5-carboxylate (CAS 32996-16-0): Optimal Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Lead Optimization for Autoimmune Disease Targets

Ethyl indole-5-carboxylate is ideally suited as a starting material for synthesizing pyrazole-based cathepsin S inhibitors, a validated approach for targeting autoimmune diseases . Its specific use in this class of inhibitors, as documented in multiple patents, provides a direct and efficient route to a focused library of potential drug candidates.

Antimicrobial Discovery: Probing Structure-Activity Relationships (SAR) for Novel Antibiotics

Given its documented antibacterial activity against Staphylococcus aureus , ethyl indole-5-carboxylate serves as an excellent parent scaffold for generating a series of derivatives. Researchers can systematically modify the ester and indole moieties to elucidate SAR and develop more potent and selective antimicrobial agents [1].

Organic Synthesis: Constructing Complex Indole Alkaloids and Kinase Inhibitors

The ethyl ester is a strategic choice for multi-step synthesis of complex natural products and kinase inhibitors. Its reactivity profile offers a balance between stability and lability, making it a versatile building block for accessing diverse chemical space in medicinal chemistry campaigns .

Cell Biology: Designing Cell-Permeable Probes and Tool Compounds

The higher lipophilicity (LogP 3.11) of ethyl indole-5-carboxylate, compared to the methyl ester and free acid, makes it a preferred core for designing fluorescent or affinity-based probes intended for cellular uptake. Its physicochemical properties facilitate passive diffusion across the cell membrane, enhancing intracellular target engagement [2].

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